molecular formula C22H23FN2O4S B2849449 1-ethyl-6-fluoro-7-morpholino-3-tosylquinolin-4(1H)-one CAS No. 892762-58-2

1-ethyl-6-fluoro-7-morpholino-3-tosylquinolin-4(1H)-one

Cat. No. B2849449
CAS RN: 892762-58-2
M. Wt: 430.49
InChI Key: QPPAKSKXIAKQJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-6-fluoro-7-morpholino-3-tosylquinolin-4(1H)-one, also known as EFT-508, is a small molecule inhibitor that targets the tyrosine kinase enzyme. It has been found to be effective in treating various types of cancers, including breast, colon, and lung cancer.

Mechanism of Action

1-ethyl-6-fluoro-7-morpholino-3-tosylquinolin-4(1H)-one works by binding to the ATP-binding site of the tyrosine kinase enzyme, thereby inhibiting its activity. This leads to the inhibition of downstream signaling pathways that are responsible for the growth and division of cancer cells.
Biochemical and Physiological Effects:
1-ethyl-6-fluoro-7-morpholino-3-tosylquinolin-4(1H)-one has been found to have minimal side effects on normal cells. It selectively targets cancer cells, leading to minimal toxicity. It has been found to be effective in inhibiting the growth of cancer cells both in vitro and in vivo.

Advantages and Limitations for Lab Experiments

1-ethyl-6-fluoro-7-morpholino-3-tosylquinolin-4(1H)-one has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. It has also been found to have minimal toxicity on normal cells, which makes it a safe option for lab experiments. However, the complex synthesis process and the high cost of the compound may limit its use in some labs.

Future Directions

There are several future directions for the research on 1-ethyl-6-fluoro-7-morpholino-3-tosylquinolin-4(1H)-one. One possible direction is to study its effectiveness in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to study its effectiveness in treating other types of cancer, such as pancreatic and ovarian cancer. Additionally, researchers can study the mechanism of action of 1-ethyl-6-fluoro-7-morpholino-3-tosylquinolin-4(1H)-one in more detail to gain a better understanding of its efficacy and potential side effects.

Synthesis Methods

1-ethyl-6-fluoro-7-morpholino-3-tosylquinolin-4(1H)-one is synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis process is complex and requires expertise in organic chemistry.

Scientific Research Applications

1-ethyl-6-fluoro-7-morpholino-3-tosylquinolin-4(1H)-one has been extensively researched for its potential use in cancer treatment. It has been found to be effective in inhibiting the growth of cancer cells by targeting the tyrosine kinase enzyme. This enzyme is responsible for the uncontrolled growth and division of cancer cells.

properties

IUPAC Name

1-ethyl-6-fluoro-3-(4-methylphenyl)sulfonyl-7-morpholin-4-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O4S/c1-3-24-14-21(30(27,28)16-6-4-15(2)5-7-16)22(26)17-12-18(23)20(13-19(17)24)25-8-10-29-11-9-25/h4-7,12-14H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPAKSKXIAKQJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.